Cholic acid
Overview
Description
Cholic acid, also known as 3α,7α,12α-trihydroxy-5β-cholan-24-oic acid, is a primary bile acid that is insoluble in water but soluble in alcohol and acetic acid . It is a white crystalline substance and one of the two major bile acids produced by the liver, where it is synthesized from cholesterol . Salts of cholic acid are called cholates .
Synthesis Analysis
Cholic acid is synthesized from cholesterol in the liver . The synthesis involves a complex process that includes the conversion of cholesterol to bile acids/bile alcohols . Bile acids are then converted to bile salts by conjugation with amino acids glycine or taurine .Molecular Structure Analysis
The IUPAC name for Cholic acid is 3α,7α,12α-Trihydroxy-5β-cholan-24-oic acid . Its chemical formula is C24H40O5 . The molecular structure of Cholic acid includes a hydroxylated steroid nucleus and a hydrocarbon chain that terminates in a carboxyl group .Chemical Reactions Analysis
Cholic acid can undergo various chemical reactions. For instance, it can be esterified to form surface-active linear and star-shaped miktoarm polymers . It can also react with aldehydes in sulfuric acid solution .Physical And Chemical Properties Analysis
Cholic acid is a white powder . It is soluble in acetic acid, acetone, and ethanol, slightly soluble in chloroform, and insoluble in water and benzene . Its melting point ranges from 200 to 201 °C .Scientific Research Applications
Photolithography Materials : Cholic acid is utilized in the synthesis of photo-sensitive bio-based copolymers, such as poly[(methacrylic acid tert-butyl cholate ester)-co-(acetoxy styrene)], which exhibit excellent optical transmittance at 248 nm. This makes them suitable for use in positive-tone photoresists, achieving resolutions as low as 0.25 μm at low exposure doses (Ji et al., 2018).
Gut Microbiota Regulation : Cholic acid plays a significant role in modulating the composition of gut microbiota. Its administration in rats has shown to induce phylum-level alterations, predominantly increasing Firmicutes at the expense of Bacteroidetes, and simplifying the microbiota composition. This effect is similar to changes induced by high-fat diets, linking dietary cholic acid to metabolic diseases (Islam et al., 2011).
Molecular Recognition : Cholic acid has been modified to create bis-carbamoylureas for use as enantioselective receptors for N-acetyl phenylalanine, showcasing L/D selectivities. This application demonstrates the potential of cholic acid derivatives in molecular recognition and sensing (Siracusa et al., 2002).
Thermogenesis Enhancement : Research on mice has indicated that cholic acid can enhance energy expenditure by inducing mitochondrial uncoupling protein 1 (UCP1) and activating non-shivering thermogenesis in brown adipose tissue. This suggests a potential application in combating obesity and metabolic disorders (Teodoro et al., 2014).
Supramolecular Chemistry : Cholic acid derivatives form amphiphilic foldamers with nanometer-sized hydrophilic cavities, indicating their potential in creating novel materials with specific internal structures and properties (Zhao & Zhong, 2005).
Antimicrobial Agents : Novel cholic acid-derived compounds have been synthesized, displaying potent antibacterial activity and the ability to permeabilize the outer membranes of Gram-negative bacteria. These findings underscore the antimicrobial potential of cholic acid derivatives (Guan et al., 2000).
Biosensing Platforms : Cholic acid-based aptamers have been developed for the colorimetric detection of cholic acid itself, demonstrating low-cost, fast, and label-free biosensing capabilities. This novel approach allows for easy and quantifiable detection, expanding the diagnostic applications of cholic acid derivatives (Zhu et al., 2017).
Safety And Hazards
Future Directions
Bile acids like Cholic acid have been found to regulate various metabolic processes via dedicated receptors . Disruptions in bile acid transport and homeostasis can lead to various liver diseases . Therefore, targeting bile acid pathways might contribute to novel treatment strategies for these disorders .
properties
IUPAC Name |
(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQCQFFYRZLCQQ-OELDTZBJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6040660 | |
Record name | Cholic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6040660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [HSDB] White powder; [MSDSonline], Solid | |
Record name | Cholic acid | |
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Record name | Cholic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000619 | |
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Solubility |
In water, 175 mg/L at 20 °C, In water, 0.28 g/L at 15 °C, In alcohol 30.56 g/L; ether 1.22 g/L; chloroform 5.08 g/L; benzene 0.36 g/L; acetone 28.24 g/L; glacial acetic acid 152.12 g/L (all at 15 °C). Soluble in solutions of alkali hydroxides or carbonates, Soluble in ethanol, acetone, alkalies; very soluble in ethyl ether, chloroform, Soluble in glacial acetic acid; practically insoluble in benzene, 0.175 mg/mL | |
Record name | Cholic Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02659 | |
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Record name | CHOLIC ACID | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/982 | |
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Record name | Cholic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000619 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Bile acids (BAs) are known to regulate BA synthesis and transport by the farnesoid X receptor in the liver (FXR-SHP) and intestine (FXR-Fgf15). However, the relative importance of individual BAs in regulating these processes is not known. Therefore, mice were fed various doses of five individual BAs, including cholic acid (CA), chenodeoxycholic acid (CDCA), deoxoycholic acid (DCA), lithocholic acid (LCA), and ursodeoxycholic acid (UDCA) in their diets at various concentrations for one week to increase the concentration of one BA in the enterohepatic circulation. The mRNA of BA synthesis and transporting genes in liver and ileum were quantified. In the liver, the mRNA of SHP, which is the prototypical target gene of FXR, increased in mice fed all concentrations of BAs. In the ileum, the mRNA of the intestinal FXR target gene Fgf15 was increased at lower doses and to a higher extent by CA and DCA than by CDCA and LCA. Cyp7a1, the rate-limiting enzyme in BA synthesis, was decreased more by CA and DCA than CDCA and LCA. Cyp8b1, the enzyme that 12-hydroxylates BAs and is thus responsible for the synthesis of CA, was decreased much more by CA and DCA than CDCA and LCA. Surprisingly, neither a decrease in the conjugated BA uptake transporter (Ntcp) nor increase in BA efflux transporter (Bsep) was observed by FXR activation, but an increase in the cholesterol efflux transporter (Abcg5/Abcg8) was observed with FXR activation. Thus in conclusion, CA and DCA are more potent FXR activators than CDCA and LCA when fed to mice, and thus they are more effective in decreasing the expression of the rate limiting gene in BA synthesis Cyp7a1 and the 12-hydroxylation of BAs Cyp8b1, and are also more effective in increasing the expression of Abcg5/Abcg8, which is responsible for biliary cholesterol excretion. However, feeding BAs do not alter the mRNA or protein levels of Ntcp or Bsep, suggesting that the uptake or efflux of BAs is not regulated by FXR at physiological and pharmacological concentrations of BAs., Cholic acid is a primary bile acid synthesized from cholesterol in the liver. In bile acid synthesis disorders due to single enzyme defects (SEDs) in the biosynthetic pathway, and in peroxisomal disorders (PDs) including Zellweger spectrum disorders, deficiency of primary bile acids leads to unregulated accumulation of intermediate bile acids and cholestasis. Bile acids facilitate fat digestion and absorption by forming mixed micelles, and facilitate absorption of fat-soluble vitamins in the intestine. Endogenous bile acids including cholic acid enhance bile flow and provide the physiologic feedback inhibition of bile acid synthesis. The mechanism of action of cholic acid has not been fully established; however, it is known that cholic acid and its conjugates are endogenous ligands of the nuclear receptor, farnesoid X receptor (FXR). FXR regulates enzymes and transporters that are involved in bile acid synthesis and in the enterohepatic circulation to maintain bile acid homeostasis under normal physiologic conditions. | |
Record name | CHOLIC ACID | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/982 | |
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Impurities |
... cholic acid preparations that have contained between 0.4 to 0.5% of methyl cholate. | |
Record name | CHOLIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/982 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Cholic acid | |
Color/Form |
Plates from dilute acetic acid, Crystals | |
CAS RN |
81-25-4 | |
Record name | Cholic acid | |
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Record name | Cholic acid [USAN] | |
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Record name | Cholic Acid | |
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Record name | cholic acid | |
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Record name | Cholan-24-oic acid, 3,7,12-trihydroxy-, (3.alpha.,5.beta.,7.alpha.,12.alpha.)- | |
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Record name | Cholic acid | |
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Record name | Cholic acid | |
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Record name | CHOLIC ACID | |
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Record name | CHOLIC ACID | |
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Record name | Cholic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000619 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
198 °C (anhydrous), Crystals from alcohol + water. MP: 155-156 °C /Cholic acid methyl ester/, Crystals from ethyl acetate + petroleum ether. MP: 162-163 °C /Cholic acid ethyl ester/, 197 - 201 °C | |
Record name | Cholic Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02659 | |
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Record name | CHOLIC ACID | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/982 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Cholic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000619 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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